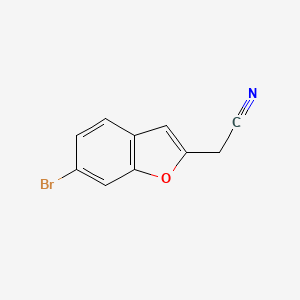

2-(6-Bromobenzofuran-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6BrNO |

|---|---|

Molecular Weight |

236.06 g/mol |

IUPAC Name |

2-(6-bromo-1-benzofuran-2-yl)acetonitrile |

InChI |

InChI=1S/C10H6BrNO/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6H,3H2 |

InChI Key |

AQMFHRYCRFUFEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=C2)CC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 6 Bromobenzofuran 3 Yl Acetonitrile

Precursor Selection and Strategic Design in Synthesis

The judicious selection of starting materials is paramount for an efficient and high-yielding synthesis. The strategic design for constructing 2-(6-bromobenzofuran-3-yl)acetonitrile hinges on the retrosynthetic disconnection of the target molecule, which reveals key precursors and synthetic pathways.

Utilization of Substituted Phenols and Brominated Precursors

A common and effective strategy for the synthesis of the 6-bromobenzofuran (B120239) core commences with a suitably substituted and commercially available phenol (B47542). For the target molecule, 4-bromophenol (B116583) is a logical and strategic starting material as it already contains the required bromine atom at the desired position on the benzene (B151609) ring.

The synthesis typically proceeds via the O-alkylation of 4-bromophenol with a reagent that introduces a three-carbon chain, which will ultimately form the furan (B31954) ring. A widely used reagent for this purpose is propargyl bromide. The reaction of 4-bromophenol with propargyl bromide under basic conditions, such as in the presence of potassium carbonate in a polar aprotic solvent like acetone, affords 1-bromo-4-(prop-2-yn-1-yloxy)benzene. This intermediate is a key precursor for the subsequent cyclization to form the benzofuran (B130515) ring. The electron-withdrawing nature of the bromine atom can enhance the acidity of the phenolic proton, facilitating its deprotonation and subsequent nucleophilic attack on propargyl bromide.

| Precursor | Reagent | Base | Solvent | Product | Yield (%) |

| 4-Bromophenol | Propargyl bromide | K₂CO₃ | Acetone | 1-bromo-4-(prop-2-yn-1-yloxy)benzene | ~85% |

| 2-Chlorophenol | Propargyl bromide | K₂CO₃ | Acetone | 1-chloro-2-(prop-2-yn-1-yloxy)benzene | ~80% |

| 4-Methylphenol | Propargyl bromide | K₂CO₃ | Acetone | 1-methyl-4-(prop-2-yn-1-yloxy)benzene | ~75% |

This table presents typical yields for the O-propargylation of various substituted phenols, demonstrating the general applicability of this method.

Mechanistic Pathways of Benzofuran Ring Formation

The construction of the benzofuran ring from the prepared precursors is a pivotal step in the synthesis. This transformation can be achieved through various cyclization reactions, often mediated by transition metal catalysts.

Cyclization Reactions and Reaction Intermediates

The intramolecular cyclization of aryl propargyl ethers, such as 1-bromo-4-(prop-2-yn-1-yloxy)benzene, is a powerful method for the formation of the benzofuran ring system. This process, often referred to as cycloisomerization, can be promoted by various catalysts.

A prominent and well-established method for the synthesis of benzofurans is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. In an alternative and more atom-economical approach, the direct cyclization of an o-alkynylphenol precursor is often employed. This can be achieved through a tandem Sonogashira coupling-cyclization reaction or by the cyclization of a pre-formed o-alkynylphenol.

The reaction mechanism typically involves the coordination of the catalyst to the alkyne, which activates it towards nucleophilic attack by the phenolic oxygen. This results in a 5-exo-dig cyclization, which is generally favored, leading to the formation of the five-membered furan ring. The reaction proceeds through various intermediates depending on the catalyst and reaction conditions. For instance, with a palladium catalyst, an oxidative addition of the aryl halide (if starting from an o-halophenol) to the Pd(0) species is the initial step, followed by coupling with the copper acetylide and subsequent reductive elimination and cyclization.

Role of Catalyst Systems in Ring Closure and Stereocontrol

Catalyst systems play a crucial role in the efficiency and selectivity of the benzofuran ring formation. A variety of transition metals have been successfully employed for this transformation.

Palladium and Copper Catalysis: The combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is classic for Sonogashira coupling reactions, which can be followed by cyclization to form the benzofuran. nih.gov This system is effective for coupling o-iodophenols with terminal alkynes. acs.org

Gold Catalysis: Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the cycloisomerization of aryl propargyl ethers. The high affinity of gold for alkynes facilitates the cyclization under mild conditions.

Other Transition Metals: Other metals like platinum, silver, and zinc have also been reported to catalyze the cyclization of aryl propargyl ethers to form benzofurans.

As mentioned in section 2.1.2, for the synthesis of the achiral target molecule, stereocontrol is not a factor. However, in asymmetric benzofuran synthesis, the choice of a chiral ligand coordinated to the metal catalyst is critical for inducing enantioselectivity in the ring-forming step.

| Catalyst System | Substrate Type | Reaction Type | Product |

| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenol and terminal alkyne | Sonogashira coupling and cyclization | 2-Substituted benzofuran |

| AuCl₃ / AgOTf | Aryl propargyl ether | Cycloisomerization | Substituted benzofuran |

| PtCl₂ | Aryl propargyl ether | Cycloisomerization | Substituted benzofuran |

This table summarizes various catalyst systems used for the formation of the benzofuran ring.

Acetonitrile (B52724) Group Introduction Strategies at the C3 Position

Once the 6-bromobenzofuran core is synthesized, the final key step is the introduction of the acetonitrile group at the C3 position. The C3 position of benzofuran is susceptible to electrophilic substitution, but direct cyanomethylation can be challenging. Therefore, multi-step strategies are often employed.

One of the most reliable methods for introducing a functional group at the C3 position of benzofuran is the Vilsmeier-Haack reaction . This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which is an electrophilic iminium species. The benzofuran attacks this reagent, preferentially at the electron-rich C3 position, to form an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the 3-formylbenzofuran derivative.

The resulting 6-bromo-1-benzofuran-3-carbaldehyde can then be converted to the desired acetonitrile derivative through a two-step sequence:

Formation of the Oxime: The aldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., pyridine (B92270) or sodium acetate) to form the corresponding oxime.

Dehydration of the Oxime: The oxime is then dehydrated to yield the nitrile. A variety of dehydrating agents can be used for this purpose, such as acetic anhydride, thionyl chloride, or Burgess reagent.

An alternative approach for the introduction of the acetonitrile group could be a Mannich-type reaction . The 6-bromobenzofuran could be reacted with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) to generate a 3-(dimethylaminomethyl)benzofuran derivative. Subsequent quaternization of the amine with a methylating agent followed by displacement with a cyanide source, such as sodium or potassium cyanide, would yield the target this compound.

| Reaction | Reagents | Intermediate | Final Product |

| Vilsmeier-Haack followed by nitrile formation | 1. POCl₃, DMF2. NH₂OH·HCl3. Ac₂O | 6-Bromo-1-benzofuran-3-carbaldehyde and its oxime | This compound |

| Mannich reaction and cyanation | 1. CH₂O, (CH₃)₂NH2. CH₃I3. NaCN | 3-((Dimethylamino)methyl)-6-bromo-1-benzofuran | This compound |

This table outlines two plausible strategies for the introduction of the acetonitrile group at the C3 position of 6-bromobenzofuran.

C-C Bond Formation Methodologies for Nitrile Integration

The introduction of the acetonitrile moiety at the C3 position of the 6-bromobenzofuran scaffold is a critical step in the synthesis of the target molecule. Several C-C bond formation strategies can be employed for this purpose, primarily involving palladium-catalyzed cross-coupling reactions and tandem processes.

One plausible and efficient route involves a palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with aryl halides. nih.gov In a similar vein, the synthesis could commence from a suitably substituted 2-hydroxyarylacetonitrile, which can then undergo a palladium-catalyzed reaction to form the benzofuran ring with the acetonitrile group already in place. For instance, the reaction of a substituted 2-(2-formylphenoxy)acetonitrile with an aryl boronic acid, catalyzed by palladium acetate, has been shown to produce benzoyl-substituted benzofuran heterocycles. nih.gov Adapting this methodology, a 2-(4-bromo-2-formylphenoxy)acetonitrile could serve as a precursor.

Another prominent strategy is the direct C-H functionalization of a pre-formed 6-bromobenzofuran. This approach is highly atom-economical as it avoids the need for pre-functionalization of the starting material. acs.org Visible-light-promoted photocatalysis offers a mild and efficient method for the cyanomethylation of heteroaromatic rings. nih.gov In a representative reaction, an iridium-based photocatalyst can activate a cyanomethyl radical source, such as bromoacetonitrile, which then couples with the C3 position of the 6-bromobenzofuran. nih.gov

Palladium-catalyzed cross-coupling reactions of a 3-halo-6-bromobenzofuran with a suitable cyanomethylating agent are also a viable option. The reactivity of the halogen at the C3 position would follow the order I > Br > Cl. libretexts.org A nucleophilic source of the cyanomethyl group, such as a metal salt of acetonitrile or a related organometallic reagent, would be required.

The table below summarizes potential catalytic systems for the C-C bond formation to integrate the nitrile group.

| Catalyst System | Reactants | Solvent | Key Advantages |

| Pd(OAc)₂ / Ligand | 2-(4-bromo-2-formylphenoxy)acetonitrile, Arylboronic Acid | Toluene | Tandem reaction, good yields for related systems. nih.gov |

| Ir(ppy)₃ (Photocatalyst) | 6-Bromobenzofuran, Bromoacetonitrile | Acetonitrile | Mild conditions, high efficiency, direct C-H functionalization. nih.gov |

| Pd₂(dba)₃ / dppf | 3-Halo-6-bromobenzofuran, Cyanomethyl nucleophile | THF/DMF | Well-established for cross-coupling, good functional group tolerance. unicatt.it |

| CuI | o-Iodophenol derivative, Terminal alkyne with nitrile | Triethylamine | Copper-catalyzed Sonogashira coupling followed by cyclization. nih.gov |

Regioselectivity and Diastereoselectivity in Nitrile Introduction

Regioselectivity: The regioselective introduction of the acetonitrile group at the C3 position is a crucial aspect of the synthesis. In the case of direct C-H functionalization of 6-bromobenzofuran, the inherent electronic properties of the benzofuran ring direct the substitution. The C2 and C3 positions are the most common sites for electrophilic and radical attack. The specific regioselectivity can often be controlled by the choice of catalyst and reaction conditions. For instance, in palladium-catalyzed annulations of phenols, the substitution pattern on the starting phenol can dictate the regioselectivity of the final product. nih.gov In many benzofuran syntheses, functionalization at the C3 position is favored. rsc.org For example, a chalcone (B49325) rearrangement strategy has been developed for the highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans. rsc.org

When building the benzofuran ring from an acyclic precursor, the regioselectivity is determined by the cyclization step. For example, in the palladium-catalyzed reaction of a 2-hydroxyarylacetonitrile, the intramolecular annulation would selectively form the bond between the phenolic oxygen and the appropriate carbon to yield the 5-membered furan ring. nih.gov

Diastereoselectivity: The target molecule, this compound, is achiral, and therefore, diastereoselectivity is not a consideration in its synthesis. However, if the synthetic route involved the formation of a chiral intermediate that was later converted to the final product, or if the acetonitrile group contained a stereocenter, then diastereoselectivity would become a critical parameter to control. For instance, biocatalytic methods have been developed for the highly stereoselective synthesis of nitrile-substituted cyclopropanes, demonstrating that enzymatic reactions can be employed to control stereochemistry in molecules containing a cyano group. pharmafeatures.com

Optimization and Scale-Up Considerations for Efficient Synthesis

Process Intensification and Reaction Parameter Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process intensification and optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. pharmafeatures.com

Process Intensification: This involves the development of more compact, safer, and more energy-efficient manufacturing processes. pharmasalmanac.com A key strategy in process intensification is the shift from traditional batch processing to continuous flow chemistry. beilstein-journals.org Flow reactors offer superior heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle hazardous reagents and exothermic reactions. pharmasalmanac.comnih.gov For the synthesis of the target compound, a continuous flow setup could be particularly advantageous for a potentially exothermic palladium-catalyzed cross-coupling step or a photocatalytic reaction, allowing for better temperature control and improved product consistency. pharmafeatures.comnih.gov

Reaction Parameter Optimization: Systematic optimization of reaction parameters is crucial for maximizing yield and minimizing impurities. Key parameters to consider include:

Catalyst Loading: Reducing the amount of expensive palladium or iridium catalyst is critical for economic viability. High-activity catalysts, including single-atom palladium catalysts, are being developed to achieve high turnover numbers. acs.org

Ligand Selection: For palladium-catalyzed reactions, the choice of ligand can significantly impact reaction efficiency, selectivity, and substrate scope.

Solvent: The solvent plays a critical role in dissolving reactants, stabilizing catalytic species, and influencing reaction rates. rsc.orgscispace.comwhiterose.ac.ukresearchgate.net

Base: The choice and stoichiometry of the base are often critical in cross-coupling reactions.

Temperature and Reaction Time: These parameters need to be carefully optimized to ensure complete conversion while minimizing the formation of degradation products.

The following table presents a hypothetical optimization study for a palladium-catalyzed synthesis, based on common practices in the field.

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Catalyst | Pd(OAc)₂ | PdCl₂(PPh₃)₂ | Pd₂(dba)₃ | Pd₂(dba)₃ showed higher activity. |

| Ligand | PPh₃ | Xantphos | dppf | Xantphos provided the best yield. |

| Solvent | Toluene | Dioxane | DMF | Dioxane resulted in faster reaction times. |

| Base | K₂CO₃ | Cs₂CO₃ | NaOtBu | Cs₂CO₃ gave the cleanest reaction profile. |

| Temperature | 80 °C | 100 °C | 120 °C | 100 °C was optimal for yield and purity. |

Green Chemistry Principles in the Synthesis of this compound

Adherence to the principles of green chemistry is essential for developing sustainable synthetic routes. This involves careful consideration of solvent selection, catalytic approaches, and waste minimization.

Solvent Selection: Solvents constitute a significant portion of the waste generated in chemical processes. acs.org Therefore, the selection of greener solvents is a primary concern. Traditional dipolar aprotic solvents like DMF and NMP, which are commonly used in cross-coupling reactions, are facing increasing regulatory scrutiny. whiterose.ac.uk More sustainable alternatives include bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). pharmafeatures.com For palladium-catalyzed reactions, renewable solvents like limonene, p-cymene, and dimethyl carbonate (DMC) have also been investigated. acs.org Aqueous solvent systems are highly desirable from a green chemistry perspective and have been successfully employed in some benzofuran syntheses. organic-chemistry.org

The following table provides a comparison of common solvents used in palladium-catalyzed reactions, highlighting their green chemistry credentials.

| Solvent | Classification | Boiling Point (°C) | Green Chemistry Considerations |

| Toluene | Hydrocarbon | 111 | Petroleum-derived, moderate environmental impact. |

| Dioxane | Ether | 101 | Peroxide-forming, suspected carcinogen. |

| DMF | Amide | 153 | High boiling, toxic, facing regulatory pressure. whiterose.ac.uk |

| 2-MeTHF | Ether | 80 | Bio-derived, good alternative to THF. acs.org |

| CPME | Ether | 106 | Lower peroxide formation than other ethers, favorable environmental profile. |

| Water | Aqueous | 100 | The greenest solvent, but solubility of organic reactants can be an issue. organic-chemistry.org |

Catalytic Approaches: The use of catalytic instead of stoichiometric reagents is a cornerstone of green chemistry as it reduces waste. libretexts.org Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing costs and minimizing metal contamination in the final product. rsc.org Palladium single-atom catalysts supported on metal oxides have shown high activity and stability in Suzuki-Miyaura cross-coupling reactions and can be recycled multiple times. acs.org Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach, often operating in aqueous media under mild conditions. researchgate.net

Waste Minimization: The first principle of green chemistry is the prevention of waste. researchgate.net This can be achieved through process optimization, the use of catalytic reactions, and designing synthetic routes with high atom economy. nih.gov One-pot and tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly reduce waste by eliminating the need for intermediate workup and purification steps. nih.gov

For a hypothetical palladium-catalyzed synthesis of this compound from 3-bromo-6-bromobenzofuran and a cyanomethylating agent, the atom economy would be calculated as:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

Reactivity and Transformation Chemistry of 2 6 Bromobenzofuran 3 Yl Acetonitrile

Reactions at the Acetonitrile (B52724) Functionality

The carbon-nitrogen triple bond of the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. lumenlearning.com This inherent reactivity allows for transformations into various other functional groups and serves as a linchpin for the construction of more complex molecular architectures.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid or its corresponding carboxylate salt. byjus.comchemistrysteps.com This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. libretexts.org The reaction proceeds through an imidic acid intermediate, which tautomerizes to the more stable amide, 2-(6-Bromobenzofuran-3-yl)acetamide. chemistrysteps.com With continued heating in the presence of acid, this amide undergoes further hydrolysis to yield 2-(6-Bromobenzofuran-3-yl)acetic acid and an ammonium (B1175870) salt. byjus.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This pathway also forms the amide intermediate, which can then be hydrolyzed further under vigorous basic conditions to produce the carboxylate salt, (6-Bromobenzofuran-3-yl)acetate, and ammonia (B1221849) gas. byjus.com Subsequent acidification is required to obtain the final carboxylic acid product. savemyexams.com

Table 1: Representative Conditions for Nitrile Hydrolysis

| Reaction Pathway | Reagents | Typical Conditions | Intermediate Product | Final Product |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, HCl or H₂SO₄ | Heat/Reflux | 2-(6-Bromobenzofuran-3-yl)acetamide | 2-(6-Bromobenzofuran-3-yl)acetic acid |

The nitrile group can be completely reduced to a primary amine. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. This reaction converts 2-(6-Bromobenzofuran-3-yl)acetonitrile into 2-(6-Bromobenzofuran-3-yl)ethanamine. Catalytic hydrogenation, using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere, is another effective method for this reduction. The choice of reducing agent and conditions can be tailored to avoid the reduction of other functional groups within the molecule.

The electrophilic nature of the nitrile carbon allows for nucleophilic addition reactions that can serve as a key step in the synthesis of various nitrogen-containing heterocycles. ucalgary.ca Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the C≡N triple bond to form an intermediate imine anion. ucalgary.ca This intermediate, upon acidic workup, can be hydrolyzed to a ketone or used to build more complex structures.

For instance, reaction with a suitable bifunctional nucleophile can lead to the formation of five- or six-membered heterocyclic rings. The addition of amines, hydrazines, or hydroxylamines can initiate a sequence of addition and subsequent intramolecular cyclization, providing a versatile route to imidazoles, pyrazoles, triazoles, or oxadiazoles, depending on the nucleophile used.

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are acidic. libretexts.org This acidity is due to the electron-withdrawing nature of the nitrile group, which stabilizes the resulting carbanion (conjugate base) through resonance. This property makes the alpha-carbon a key site for carbon-carbon bond formation. libretexts.org

The acidic α-protons of this compound can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate a nucleophilic carbanion. libretexts.org This stabilized anion can then participate in Sₙ2 reactions with various electrophiles, most commonly alkyl halides. This two-step deprotonation-alkylation sequence is a powerful method for introducing alkyl substituents at the alpha-position, leading to the formation of α-substituted benzofuranylacetonitriles.

Table 2: Representative Alkylation of the Alpha-Carbon

| Step | Reagents | Typical Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Deprotonation | Lithium diisopropylamide (LDA) or Sodium Hydride (NaH) | Anhydrous THF, Low temperature (-78 °C to 0 °C) | Stabilized carbanion of this compound |

The carbanion generated at the alpha-carbon can also act as a nucleophile in condensation reactions with carbonyl compounds like aldehydes and ketones. libretexts.orgmsu.edu This reaction, analogous to an aldol (B89426) condensation, initially forms a β-hydroxynitrile. youtube.com This intermediate can often be dehydrated under the reaction conditions or in a subsequent step to yield an α,β-unsaturated nitrile.

Furthermore, these condensation reactions can be designed to be intramolecular or can be followed by a subsequent intramolecular cyclization step, providing a pathway to fused ring systems. mdpi.comnih.gov If the reacting partner contains another functional group, complex polycyclic structures can be assembled. For example, condensation with a keto-ester could be followed by an intramolecular cyclization to construct a new ring fused to the benzofuran (B130515) system, leveraging the reactivity of both the alpha-carbon and the nitrile group.

Table of Compounds

| Compound Name | Chemical Structure/Functional Group |

|---|---|

| This compound | Starting Material |

| 2-(6-Bromobenzofuran-3-yl)acetamide | Amide Intermediate |

| 2-(6-Bromobenzofuran-3-yl)acetic acid | Carboxylic Acid Product |

| (6-Bromobenzofuran-3-yl)acetate | Carboxylate Salt |

| 2-(6-Bromobenzofuran-3-yl)ethanamine | Primary Amine Product |

| Lithium diisopropylamide (LDA) | Strong Base |

| Sodium Hydride (NaH) | Strong Base |

| α-Alkyl-2-(6-Bromobenzofuran-3-yl)acetonitrile | Alkylated Product |

| β-hydroxynitrile | Condensation Intermediate |

| α,β-unsaturated nitrile | Dehydrated Condensation Product |

| Lithium aluminum hydride (LiAlH₄) | Reducing Agent |

| Iodomethane | Alkylating Agent |

| Benzyl bromide | Alkylating Agent |

Reactions Involving the Alpha-Carbon of the Acetonitrile Moiety

Transformations of the Bromine Substituent on the Benzofuran Ring

The bromine atom at the 6-position of the this compound scaffold serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives. This section explores the key reactions utilized to modify this specific position.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov For substrates like this compound, the bromine substituent provides an ideal reaction site for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. libretexts.orgsemanticscholar.org In the context of this compound, it can be reacted with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to yield the corresponding 6-aryl or 6-vinylbenzofuran derivatives. libretexts.org The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to give the final product and regenerate the catalyst. libretexts.org This methodology has been successfully applied to the synthesis of novel benzofuran derivatives containing a biaryl moiety, highlighting the utility of this approach in medicinal chemistry. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgsoton.ac.uk For this compound, this reaction allows for the introduction of various alkynyl groups at the 6-position. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. soton.ac.uk This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net The Sonogashira coupling of bromo-substituted aromatic compounds has been shown to proceed with high regioselectivity. nih.gov

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.org The mechanism involves oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination. psu.edu A significant drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture. msu.edu

| Reaction | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents (Boronic acids/esters) | Pd(0) catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) | Mild conditions, commercially available reagents, low toxicity of byproducts. semanticscholar.org |

| Sonogashira | Terminal Alkynes | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), and an amine base | Direct introduction of alkynyl groups, mild reaction conditions. soton.ac.uk |

| Stille | Organotin Reagents (Organostannanes) | Pd(0) catalyst (e.g., Pd(PPh3)4) | High functional group tolerance, stable reagents. wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. openstax.org The generally accepted mechanism involves a two-step addition-elimination sequence via a Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.govnih.gov In the case of this compound, the benzofuran ring system itself is not sufficiently electron-deficient to readily undergo classical SNAr reactions at the 6-position under standard conditions. The nitrile group at the 3-position is too distant to provide significant activation. Therefore, direct displacement of the bromine atom by common nucleophiles is generally not a feasible strategy without further activation of the aromatic system or the use of specific catalytic systems that can facilitate such transformations.

Direct Aromatic Functionalization (e.g., Lithiation, Electrophilic Substitution)

Direct functionalization of the aromatic ring offers an alternative to cross-coupling and nucleophilic substitution strategies.

Lithiation: Directed ortho-lithiation is a powerful method for the regioselective functionalization of aromatic and heterocyclic compounds. researchgate.net However, for this compound, lithiation at a position other than the bromine-bearing carbon would be challenging. Benzofurans are known to be preferentially lithiated at the 2-position if it is available. rsc.org If the 2-position is blocked, and an activating group is present, lithiation can occur at the 3-position. rsc.org Given the presence of the acetonitrile group at the 3-position, direct lithiation at an adjacent carbon on the benzene (B151609) ring is unlikely to be regioselective without a suitable directing group. Furthermore, lithiation of bromo-aromatics can lead to lithium-halogen exchange, which would generate a lithiated species at the 6-position, effectively serving as a precursor for reaction with various electrophiles.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic rings. nih.gov However, the bromine atom is a deactivating group, which reduces the reactivity of the benzene ring towards electrophiles. It is an ortho-, para-director. Therefore, introducing another substituent onto the benzene ring of this compound via electrophilic substitution would likely be challenging and may require harsh reaction conditions, potentially leading to a mixture of products and side reactions. The regiochemical outcome would be directed by both the bromine atom and the fused furan (B31954) ring.

Modifications of the Benzofuran Heterocycle

Beyond transformations of the bromine substituent, the benzofuran core itself can be a target for chemical modification, although this is often more challenging.

Regioselective Functionalization of the Benzofuran Core

The regioselective functionalization of the benzofuran nucleus is a key aspect of synthesizing substituted derivatives. nih.gov As mentioned previously, the 2-position of the benzofuran ring is the most nucleophilic and is therefore the most common site for electrophilic attack. rsc.org In this compound, the 2-position is unsubstituted and thus remains a potential site for functionalization. However, reactions targeting this position must be carefully controlled to avoid competing reactions at other sites. Various methods have been developed for the regioselective synthesis of substituted benzofurans, often involving intramolecular cyclization strategies or transition metal-catalyzed reactions. mdpi.comnih.govoregonstate.edu

Ring-Opening and Ring-Expansion Reactions of the Furan Moiety (if applicable)

Ring-opening of the furan moiety in benzofurans is an underdeveloped but synthetically valuable transformation that can lead to ortho-functionalized phenol (B47542) derivatives. acs.org This can be achieved through various methods, including transition metal-catalyzed reactions. researchgate.net For example, nickel-catalyzed ring-opening of benzofurans with silanes has been reported. acs.org Reductive cleavage of the C2-O bond without transition metal catalysts, using reagents like lithium metal, is also known. kyoto-u.ac.jp Oxidative ring-opening of the furan ring can also occur, for instance, using Mn(III)/Co(II) catalysts in the presence of oxygen. rsc.org

Ring-expansion reactions of benzofurans are less common but can provide access to larger heterocyclic systems. For instance, a biomimetic ring-expansion has been utilized in the synthesis of certain natural products containing a seven-membered ring fused to a benzofuran moiety. rsc.org The applicability of these ring-opening and ring-expansion reactions to a substituted substrate like this compound would depend on the compatibility of the nitrile and bromo substituents with the specific reaction conditions required.

Derivatization at Oxygen and Carbon Centers of the Benzofuran Ring

The chemical architecture of this compound provides a versatile scaffold for further molecular elaboration. The benzofuran ring system, featuring both a benzene and a furan component, contains multiple reactive sites. Derivatization can be strategically directed toward the carbon centers of either ring or can involve the heterocyclic oxygen atom through ring-opening transformations. These modifications are crucial for synthesizing a diverse library of analogues for various research applications.

Derivatization at Carbon Centers

The carbon framework of the benzofuran nucleus is amenable to a range of chemical transformations, most notably at the bromine-substituted C6-position and the electron-rich C2-position of the furan ring.

Palladium-Catalyzed Cross-Coupling at the C6-Position

The bromine atom at the C6-position of the benzene ring serves as a highly effective functional handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. cymitquimica.comresearchgate.net This aryl bromide is a prime substrate for a variety of palladium-catalyzed processes that form new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. youtube.com

Prominent examples of such transformations applicable to the 6-bromo position include:

Suzuki-Miyaura Coupling: Reaction with aryl- or vinylboronic acids or their esters to form biaryl or styrenyl derivatives, respectively. This method is widely used for its mild conditions and tolerance of diverse functional groups. mdpi.comdntb.gov.ua

Sonogashira Coupling: The coupling with terminal alkynes to yield 6-alkynylbenzofuran derivatives. This reaction provides a direct pathway to introduce sp-hybridized carbon atoms.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds by coupling with a wide range of primary or secondary amines, leading to 6-aminobenzofuran derivatives.

Heck Coupling: Reaction with alkenes to introduce vinyl groups at the C6-position.

These transformations allow for the systematic modification of the benzene portion of the molecule, enabling the exploration of structure-activity relationships.

| Reaction Name | Coupling Partner | General Product Structure | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | 6-Arylbenzofuran derivative | C-C (sp²-sp²) |

| Sonogashira Coupling | R-C≡C-H | 6-Alkynylbenzofuran derivative | C-C (sp²-sp) |

| Buchwald-Hartwig Amination | R₂NH | 6-Aminobenzofuran derivative | C-N |

| Heck Coupling | H₂C=CHR | 6-Vinylbenzofuran derivative | C-C (sp²-sp²) |

Electrophilic Substitution and Metallation at the C2-Position

The furan moiety of the benzofuran ring is electron-rich and susceptible to electrophilic attack. With the C3-position occupied by the acetonitrile group, the C2-position becomes the primary site for electrophilic substitution and metallation-based functionalization. nih.gov The proton at C2 is the most acidic on the heterocyclic ring, facilitating its removal by a strong base (metallation). hw.ac.uk

Key derivatization strategies at the C2-position include:

Electrophilic Aromatic Substitution: Benzofurans readily undergo reactions such as Vilsmeier-Haack formylation (introduction of a -CHO group) and nitration (introduction of a -NO₂ group), which preferentially occur at the C2-position. researchgate.netstackexchange.comechemi.com

C-H Activation/Alkylation: Direct alkylation at the C2-position can be achieved through transition-metal-catalyzed reactions that proceed via the addition of alkyl radicals. hw.ac.uk

Lithiation and Electrophilic Quench: Treatment with a strong organolithium base (e.g., n-butyllithium) can selectively deprotonate the C2-position. The resulting 2-lithiobenzofuran intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a wide range of substituents.

Derivatization at the Oxygen Center: Ring-Opening Transformations

While derivatization at the carbon centers maintains the core benzofuran scaffold, reactions involving the heterocyclic oxygen atom lead to a fundamental restructuring of the molecule. The most significant of these are ring-opening reactions that cleave the C2-O bond of the furan ring, transforming the benzofuran into a highly functionalized ortho-substituted phenol derivative. kyoto-u.ac.jpacs.org These transformations offer a pathway to structurally distinct classes of compounds. researchgate.netresearchgate.net

Several methodologies have been developed to achieve this transformation:

Transition Metal-Catalyzed Ring-Opening: Nickel catalysts, in particular, have been extensively used to cleave the robust C-O bond. researchgate.net Reactions with reagents such as Grignard reagents (RMgX) or silanes (R₃SiH) can lead to the formation of various ortho-alkenyl or ortho-alkyl phenol derivatives. kyoto-u.ac.jpacs.org Copper-catalyzed ring-opening silylation has also been reported. researchgate.net

Metal-Free Ring-Opening: The benzofuran ring can also be opened under metal-free conditions. This can involve acid-catalyzed cascade processes or reductive cleavage using alkali metals like lithium, which results in the formation of o-hydroxystyrene derivatives after workup. kyoto-u.ac.jpresearchgate.net

| Method | Key Reagents | General Product Type | Mechanism Highlight |

|---|---|---|---|

| Nickel-Catalyzed | Grignard Reagents (RMgX) or Silanes | ortho-Functionalized Phenol | Oxidative addition or β-O elimination kyoto-u.ac.jpacs.org |

| Copper-Catalyzed | Disilanes | (E)-o-(β-silylvinyl)phenol | Catalytic silylation researchgate.net |

| Reductive Cleavage | Lithium metal | o-Hydroxystyrene | Electron transfer kyoto-u.ac.jp |

| Acid-Catalyzed | Strong Acid (e.g., HCl) | Functionalized Phenol | Acid-mediated cascade researchgate.netmdpi.com |

Theoretical and Computational Investigations of 2 6 Bromobenzofuran 3 Yl Acetonitrile

Quantum Mechanical Studies of Electronic Structure and Properties

Quantum mechanical calculations are a cornerstone of modern chemical research, providing profound insights into the electronic structure and properties of molecules. These methods, particularly those rooted in density functional theory, allow for the detailed examination of molecular geometries, orbital energies, and charge distributions, which collectively govern the reactivity and physical properties of a compound.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular and versatile method for calculating the ground state electronic structure of molecules. By solving the Kohn-Sham equations, DFT can be used to determine the optimized geometry of a molecule, which corresponds to the minimum energy conformation.

For a molecule like 2-(6-Bromobenzofuran-3-yl)acetonitrile, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). The output of such a calculation provides precise information on bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of the molecule. These geometric parameters are crucial for understanding the molecule's stability and steric interactions.

While specific data for the title compound is unavailable, a hypothetical optimized geometry, based on calculations of similar benzofuran (B130515) structures, is presented in the interactive table below.

Interactive Data Table: Hypothetical Ground State Geometrical Parameters of this compound calculated using DFT

| Parameter | Atoms Involved | Value (Illustrative) |

| Bond Length | C2-C3 | 1.37 Å |

| Bond Length | C3-C11 | 1.45 Å |

| Bond Length | C11-C12 | 1.47 Å |

| Bond Length | C12-N13 | 1.16 Å |

| Bond Length | C6-Br14 | 1.89 Å |

| Bond Angle | C2-C3-C11 | 130.5° |

| Bond Angle | C3-C11-C12 | 112.0° |

| Bond Angle | C11-C12-N13 | 178.5° |

| Dihedral Angle | O1-C2-C3-C11 | 180.0° |

Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT calculations.

Molecular Orbital Analysis and Frontier Orbital Energetics

Molecular Orbital (MO) theory provides a description of the electronic structure of molecules in terms of orbitals that are spread out over the entire molecule. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For substituted benzofurans, the distribution and energies of these frontier orbitals are heavily influenced by the nature and position of the substituents. The electron-withdrawing bromine atom and the nitrile group in this compound would be expected to significantly influence its electronic properties.

Interactive Data Table: Illustrative Frontier Orbital Energies for a Substituted Benzofuran

| Property | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: These values are hypothetical and serve to illustrate the outputs of a molecular orbital analysis.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule is rarely uniform. Some atoms bear partial positive charges, while others bear partial negative charges. This charge distribution can be quantified through various population analysis schemes (e.g., Mulliken, Natural Bond Orbital). A more intuitive representation is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are prone to nucleophilic attack.

In this compound, the nitrogen atom of the nitrile group and the oxygen atom of the furan (B31954) ring would be expected to be regions of high negative electrostatic potential, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms and the region around the bromine atom might exhibit positive electrostatic potential.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that control the reaction rate.

Transition State Characterization for Synthetic and Transformation Pathways

A transition state is a high-energy, unstable configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. The structure of the transition state is a critical piece of information for understanding a reaction mechanism. Computational methods, such as DFT, can be used to locate and characterize transition state structures. This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The characterization is confirmed by a vibrational frequency analysis, which should reveal a single imaginary frequency corresponding to the motion along the reaction coordinate.

For the synthesis of benzofuran derivatives, computational studies have been used to elucidate the mechanisms of various catalytic and non-catalytic reactions. nih.govacs.org These studies help in understanding the role of catalysts, the feasibility of different reaction pathways, and the factors that control regioselectivity and stereoselectivity.

Reaction Coordinate Analysis and Energy Profiles

A reaction coordinate is a one-dimensional coordinate that represents the progress of a reaction. By calculating the energy of the system at various points along the reaction coordinate, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur during a reaction, including the activation energies for each step and the relative energies of reactants, intermediates, transition states, and products.

Interactive Data Table: Hypothetical Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) (Illustrative) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.7 |

| Second Transition State | +12.5 |

| Products | -10.3 |

Note: This table provides a hypothetical energy profile for a multi-step reaction to illustrate the type of data generated from reaction coordinate analysis.

Solvation Effects and Catalytic Mechanisms in silico

The chemical behavior of a molecule is significantly influenced by its solvent environment. For this compound, in silico models can predict how solvation impacts its reactivity and the mechanisms of catalyzed reactions it may undergo.

Computational studies on similar 2-phenylbenzofuran (B156813) derivatives have demonstrated that solvent effects play a crucial role in their antioxidant activity. nih.govresearchgate.netrsc.org For instance, the sequential proton loss electron transfer (SPLET) pathway, a key antioxidant mechanism, is highly favored in polar solvents like water and methanol. nih.govresearchgate.netrsc.org This suggests that the polarity of the solvent would similarly influence the reactivity of the nitrile and bromo substituents in this compound.

Furthermore, computational investigations into the synthesis of benzofuran derivatives have highlighted the role of catalysts. For example, indium(III) halides have been shown to catalyze the hydroalkoxylation of alkynylphenols to form benzofurans through π-Lewis acid activation. nih.gov Such studies provide a basis for modeling potential catalytic cycles involving this compound, predicting transition states, and identifying rate-determining steps for its synthesis or subsequent reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are fundamental to its interactions and properties. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. Theoretical calculations on dibenzofuran (B1670420) and its derivatives have successfully determined minimum energy structures using methods like DFT. nih.govresearchgate.net

For this compound, the primary degrees of freedom would be the rotation around the single bond connecting the acetonitrile (B52724) group to the benzofuran ring. A potential energy surface scan of this torsional angle would reveal the most energetically favorable conformations. Studies on similar heterocyclic compounds often reveal that specific conformations are stabilized by intramolecular interactions. acs.org

Molecular dynamics (MD) simulations can provide insights into how molecules of this compound interact with each other and with other molecules over time. These simulations can reveal propensities for self-assembly, aggregation, or specific binding events.

Research on other benzopyran and benzofuran derivatives has identified various non-covalent interactions, such as hydrogen bonds, π-π stacking, and halogen bonds, as crucial drivers for their crystal packing and supramolecular structures. mdpi.commdpi.com For example, MD simulations on novel benzofuran–pyrazole derivatives were used to assess the stability of inhibitor-protein complexes. mdpi.com Given the presence of the bromine atom and the aromatic system, it is plausible that this compound could participate in halogen bonding and π-π stacking, which could influence its material properties.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools that correlate the structural features of molecules with their physicochemical properties. These models are invaluable for predicting the properties of new or untested compounds.

For a series of related benzofuran compounds, QSPR can establish a mathematical relationship between molecular descriptors (e.g., electronic properties, steric parameters, and topological indices) and their observed reactivity. researchgate.net Studies on furan and saccharin (B28170) derivatives have successfully used QSPR to predict properties like corrosion inhibition and pharmacokinetic profiles. digitaloceanspaces.comresearchgate.net

For this compound, descriptors such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, dipole moment, and polar surface area could be calculated. These would then be correlated with experimental or computationally derived reactivity parameters to build a predictive QSPR model. Such models are particularly useful in medicinal chemistry for screening large libraries of compounds. researchgate.net

Illustrative Table of Molecular Descriptors for QSPR Analysis

This table presents a hypothetical set of descriptors that would be calculated for a QSPR study of benzofuran derivatives, including this compound.

| Descriptor | Description | Illustrative Value |

| MW | Molecular Weight | 250.08 g/mol |

| LogP | Octanol-water partition coefficient | 3.2 |

| TPSA | Topological Polar Surface Area | 33.0 Ų |

| HOMO | Highest Occupied Molecular Orbital Energy | -6.5 eV |

| LUMO | Lowest Unoccupied Molecular Orbital Energy | -1.2 eV |

| Dipole Moment | Molecular Dipole Moment | 2.5 D |

Computational methods, particularly DFT, are highly effective at predicting the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. Theoretical studies on dibenzofuran and its halogenated derivatives have shown excellent agreement between calculated and experimental spectra. nih.govresearchgate.net These calculations allow for the assignment of specific vibrational modes and electronic transitions. nih.govacs.org

For this compound, DFT calculations could predict the characteristic vibrational frequencies for the C≡N stretch of the nitrile group, C-Br stretch, and various vibrations of the benzofuran ring system. Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. nih.gov

Illustrative Table of Predicted Vibrational Frequencies

This table provides an example of theoretically calculated vibrational frequencies for key functional groups, as would be determined for this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2250 |

| Aromatic C-H | Stretching | 3100-3000 |

| Benzofuran Ring | Ring Breathing | 1600-1450 |

| C-Br | Stretching | 650 |

No Publicly Available Data for

A comprehensive search of scientific literature and chemical databases has revealed no publicly available theoretical or computational studies on the crystal structure, polymorphism, or co-crystal formation of the chemical compound this compound.

Despite a thorough investigation for research pertaining to the solid-state characteristics of this compound, no specific experimental or computational crystallographic data has been found. Consequently, an article detailing the theoretical and computational investigations of this compound, as per the requested outline, cannot be generated at this time due to the absence of foundational research findings.

The requested article structure, focusing on "," with a specific section on "Crystal Structure Prediction and Solid-State Characteristics (Computational)" and a subsection on "Polymorphism and Co-crystal Formation Prediction," requires detailed research findings and data that are not present in the public domain for this particular molecule.

Generating content for such an article without supporting scientific studies would necessitate the fabrication of data and research findings, which would be scientifically inaccurate and misleading. Therefore, in adherence to the principles of providing accurate and factual information, the requested article cannot be produced.

Derivatization Strategies and Scaffold Diversification Based on 2 6 Bromobenzofuran 3 Yl Acetonitrile

Synthesis of Complex Molecular Architectures

The strategic functionalization of 2-(6-Bromobenzofuran-3-yl)acetonitrile allows for its use as a foundational building block in the synthesis of intricate molecular architectures. The distinct reactivity of the nitrile group, the active methylene (B1212753) bridge, and the bromo-substituted aromatic ring can be selectively exploited to construct macrocyclic, polycyclic, spiro, and fused-ring systems.

Building Blocks for Macrocyclic and Polycyclic Systems

The development of macrocyclic and polycyclic compounds based on the benzofuran (B130515) scaffold has gained attention due to their potential therapeutic applications. nih.govrsc.org The structure of this compound is well-suited for constructing these complex systems.

The bromine atom at the 6-position is a key functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions can be used to link the benzofuran core to long-chain molecules bearing a terminal functional group that can subsequently react intramolecularly to form a macrocycle. For instance, a Sonogashira coupling with an alkyne-terminated alcohol, followed by etherification with the active methylene group (after conversion to a suitable electrophile), could yield a macrocyclic ether.

Furthermore, the benzofuran moiety itself is a precursor for polycyclic systems. nih.gov Annulation strategies, where additional rings are built onto the existing scaffold, can be employed. Radical cyclization cascades are a powerful method for creating complex, difficult-to-prepare polycyclic benzofuran compounds. nih.govrsc.org Intramolecular Friedel-Crafts reactions or palladium-catalyzed intramolecular Heck reactions are other established methods for extending the polycyclic nature of the benzofuran core. rsc.orgnih.gov

Table 1: Potential Reactions for Macrocycle and Polycycle Synthesis

| Reaction Type | Functional Group Utilized | Potential Product Class |

|---|---|---|

| Intramolecular Suzuki Coupling | Bromo group, Nitrile (modified) | Biaryl-linked macrocycle |

| Intramolecular Sonogashira Coupling | Bromo group, Nitrile (modified) | Alkyne-bridged macrocycle |

| Ring-Closing Metathesis (RCM) | Bromo group (for linker attachment) | Unsaturated macrocycle |

Creation of Spiro Compounds and Fused Ring Systems

The synthesis of spiro compounds and fused ring systems from benzofuran precursors is an active area of research, leading to molecules with unique three-dimensional structures. acs.org The active methylene group in this compound is a prime site for reactions leading to fused rings. Deprotonation of this site generates a nucleophile that can participate in tandem reactions, such as Michael additions followed by intramolecular cyclization, to construct new carbocyclic or heterocyclic rings fused to the benzofuran core.

Spirocyclic compounds, where two rings share a single atom, can be synthesized through various strategies. One approach involves a [3+2] cycloaddition reaction with azomethine ylides to create spiro-pyrrolidine derivatives attached to the benzofuran core. nih.gov An efficient cascade cyclization strategy has been developed to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives, showcasing the utility of the benzofuran scaffold in creating complex spiro systems. mdpi.com Aryne insertion reactions have also been developed for the concise synthesis of functionalized spirobenzofuran-3-ones. acs.org

Table 2: Strategies for Spiro and Fused Ring Synthesis

| Synthetic Strategy | Key Intermediate/Reaction | Resulting Structure |

|---|---|---|

| Tandem Michael Addition/Cyclization | Enolate from active methylene | Fused carbocycle/heterocycle |

| [3+2] Cycloaddition | Azomethine ylide | Spiro-pyrrolidine |

| Cascade Cyclization | ortho-Hydroxy α-aminosulfones | Spiroindanone/Spirobarbiturate |

Generation of Compound Libraries for Chemical Space Exploration

The structural features of this compound make it an ideal starting material for generating large and diverse compound libraries. Such libraries are crucial for high-throughput screening and the discovery of new lead compounds in drug development.

Parallel Synthesis and Combinatorial Chemistry Approaches

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules. The orthogonal reactivity of the functional groups in this compound allows for a multi-directional approach to library generation.

Derivatization at the Bromo Position: The bromo group can be subjected to a variety of palladium-catalyzed cross-coupling reactions. Using a diverse array of boronic acids or esters in a Suzuki coupling reaction can introduce a wide range of aryl or heteroaryl substituents at the C6 position.

Modification of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, which can then be coupled with a library of amines or alcohols to form amides or esters. Alternatively, the nitrile can be reduced to a primary amine, which can then be acylated, alkylated, or used in reductive amination reactions.

Functionalization of the Active Methylene Group: The active methylene position can be alkylated or arylated with a variety of electrophiles after deprotonation.

By combining these transformations in a parallel synthesis format, a vast library of compounds can be generated from a single, common core, systematically exploring the chemical space around the benzofuran scaffold.

Diversity-Oriented Synthesis (DOS) Methodologies

Diversity-Oriented Synthesis (DOS) seeks to create libraries of structurally complex and diverse molecules, covering a broader range of chemical space than traditional combinatorial chemistry. nih.govresearchgate.net Instead of just varying peripheral substituents (appendage diversity), DOS aims to generate different molecular skeletons (scaffold diversity).

Starting with this compound, DOS strategies could involve transformations that fundamentally alter the benzofuran ring system. For example, oxidative cleavage of the furan (B31954) ring followed by intramolecular cyclization could lead to entirely new heterocyclic systems. acs.org The use of multicomponent reactions, where three or more reactants combine in a single step, can also rapidly increase molecular complexity and scaffold diversity. A DOS approach allows for the creation of libraries based on both the flat benzofuran scaffold and topographically distinct scaffolds like cis- and trans-substituted 2,3-dihydrobenzofurans. acs.org

Development of Hybrid Molecules and Conjugates

Molecular hybridization is a strategy in drug design where two or more pharmacophores are covalently linked to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a broader spectrum of activity. nih.gov this compound is an excellent platform for the development of such hybrids.

The bromo group is particularly useful for this purpose, enabling palladium-catalyzed coupling with other heterocyclic pharmacophores. For instance, benzofuran-triazole hybrids have been synthesized and investigated for their biological activities. nih.gov The synthesis often involves converting the bromo-benzofuran into an intermediate that can be coupled with a pre-formed triazole ring or a precursor. nih.gov

The acetonitrile (B52724) side chain provides another point for conjugation. After conversion to a carboxylic acid or an amine, it can be attached to other drug molecules, peptides, or targeting ligands using standard linker chemistry. This approach can be used to create conjugates that combine the biological activity of the benzofuran core with another functional molecule, potentially leading to synergistic effects or targeted drug delivery. Recent studies have highlighted novel classes of hybrid benzofurans, including those substituted with chalcone (B49325), piperazine, and imidazole (B134444) moieties, as potent cytotoxic agents. nih.gov

Table 3: Examples of Potential Hybrid Molecules

| Benzofuran Core Linked To | Linkage Chemistry Example | Potential Application Area |

|---|---|---|

| 1,2,4-Triazole | Suzuki or Stille Coupling | Antibacterial, Antifungal |

| Piperazine | Buchwald-Hartwig Amination | Anticancer, Anti-inflammatory |

| Chalcone | Claisen-Schmidt Condensation (via modified side-chain) | Anticancer |

Formation of Polymeric Precursors and Macromolecular Systems

The benzofuran scaffold is not only a key component in pharmaceuticals but also finds application in the development of advanced materials. Benzofuran-containing polymers are known for their thermal stability and optical properties. nih.govacs.org this compound can serve as a monomer or a precursor to monomers for the synthesis of various macromolecular systems.

The bromine atom on the benzofuran ring is particularly useful for polymerization reactions. It can participate in cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which are powerful methods for polymer synthesis. For instance, poly(benzofuran)s could be synthesized through the polycondensation of a dibromo-benzofuran monomer or by the polymerization of a benzofuran-boronic acid derivative. The bromine atom in this compound allows for its incorporation into such polymeric chains.

Furthermore, the nitrile group can be transformed into other functional groups suitable for polymerization. For example, reduction of the nitrile to an amine, followed by reaction with a diacyl chloride, could lead to the formation of polyamides containing the benzofuran moiety. acs.org Alternatively, hydrolysis of the nitrile to a carboxylic acid would provide a monomer for the synthesis of polyesters.

The cationic polymerization of benzofuran itself has been reported to yield rigid polymers with high glass-transition temperatures. researchgate.netaustinpublishinggroup.com While the substituents on this compound might influence its polymerizability, it could potentially be copolymerized with other monomers to tailor the properties of the resulting polymer. The field of benzofuran-based polymers is an active area of research, with applications in organic electronics and high-performance materials. nih.govacs.org

Stereochemical Control in Derivative Synthesis

The introduction of stereocenters into the derivatives of this compound is crucial for the development of chiral drugs and materials. This can be achieved through various asymmetric synthesis strategies, including enantioselective and diastereoselective transformations, as well as the use of chiral auxiliaries and organocatalysis.

Enantioselective and Diastereoselective Transformations

The active methylene group in this compound is a key site for introducing chirality. Asymmetric alkylation of this position can lead to the formation of a stereocenter. This can be achieved using chiral phase-transfer catalysts, which are known to be effective in the enantioselective alkylation of α-arylacetonitriles. rsc.orgaustinpublishinggroup.comnih.govrsc.org These catalysts, often derived from cinchona alkaloids, form a chiral ion pair with the enolate of the acetonitrile, guiding the approach of the electrophile to one face of the nucleophile, thus inducing enantioselectivity.

Diastereoselective reactions can be employed when a second stereocenter is already present in the reacting partner or is formed during the reaction. For instance, in a Michael addition reaction where this compound acts as the nucleophile, the approach to the chiral Michael acceptor can be influenced by steric and electronic factors, leading to the preferential formation of one diastereomer. rsc.orgacs.org Similarly, in cycloaddition reactions, the relative stereochemistry of the newly formed stereocenters can be controlled.

Chiral Auxiliary and Organocatalytic Approaches in Derivatization

Chiral Auxiliaries: A well-established strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. wikipedia.org In the case of this compound, a chiral auxiliary could be introduced, for example, by converting the nitrile group to a chiral oxazoline (B21484). The chiral oxazoline would then direct subsequent reactions, such as alkylation at the adjacent methylene group, in a diastereoselective manner. After the desired stereocenter is installed, the chiral auxiliary can be removed to reveal the enantiomerically enriched product.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. nih.gov Chiral organocatalysts, such as chiral amines, thioureas, squaramides, or N-heterocyclic carbenes (NHCs), can activate the substrate and/or the reagent to facilitate enantioselective transformations. researchgate.net

For the derivatization of this compound, a chiral Brønsted base catalyst could be used to deprotonate the active methylene group, forming a chiral ion pair that would then react enantioselectively with an electrophile. Alternatively, a chiral Lewis base catalyst could activate an electrophile towards nucleophilic attack by the enolate of the acetonitrile. Organocatalytic Michael additions, aldol (B89426) reactions, and Mannich reactions are all plausible transformations that could be applied to introduce chirality into the derivatives of this compound with high levels of stereocontrol. nih.gov

The table below summarizes some potential stereoselective transformations for this compound.

| Transformation | Method | Key Principle |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalysis | Formation of a chiral ion pair directs the electrophile. |

| Diastereoselective Michael Addition | Reaction with a chiral Michael acceptor | Steric and electronic control of the approach of the nucleophile. |

| Asymmetric Synthesis | Chiral Auxiliary | Temporary attachment of a chiral group to control stereochemistry. |

| Enantioselective Reactions | Organocatalysis | Activation of substrate/reagent by a small chiral organic molecule. |

Advanced Analytical Methodologies for Complex Derivatives of 2 6 Bromobenzofuran 3 Yl Acetonitrile

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

High-resolution spectroscopic methods are indispensable for determining the intricate molecular architecture of newly synthesized compounds. These techniques provide detailed information on connectivity, stereochemistry, and elemental composition.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

For complex derivatives of 2-(6-Bromobenzofuran-3-yl)acetonitrile, one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial structural information. However, due to the potential for signal overlap in structurally complex molecules, multi-dimensional NMR techniques are often essential for complete and unambiguous assignments. sciforum.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecular scaffold. HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H single bonds. HMBC, on the other hand, reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the entire carbon skeleton and identifying the positions of substituents on the benzofuran (B130515) ring system. For instance, in a series of synthesized benzofuran derivatives, the structures were confirmed using a combination of these 1D and 2D NMR techniques. sciforum.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Benzofuran Derivative

| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | 124.0 | - | - |

| 3 | 143.0 | - | - |

| 3a | 120.3 | - | - |

| 4 | 118.0 | 7.73 (d, 1H, J = 8.5) | C-5, C-6, C-7a |

| 5 | 145.1 | - | - |

| 6 | 120.3 | 7.73 (d, 1H, J = 8.5) | C-4, C-5, C-7, C-7a |

| 7 | 113.8 | 8.23 (d, 1H, J = 2.0) | C-5, C-6, C-7a |

| 7a | 155.2 | - | - |

| -CH₂-CN | 16.5 | 3.90 (s, 2H) | C-3, C-3a, CN |

| CN | 116.2 | - | - |

Note: Data is hypothetical and illustrative of expected correlations for a derivative of this compound.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Reaction Mechanism Intermediates

Advanced mass spectrometry (MS) techniques are powerful tools for identifying and characterizing transient intermediates in reaction pathways, thereby elucidating reaction mechanisms. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule or intermediate with a high degree of confidence. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides valuable structural information about the precursor ion. This is particularly useful for distinguishing between isomers and identifying reactive intermediates that are difficult to isolate. researchgate.net For example, a liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS) method was developed for the determination of sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (B1203000) and its active metabolite, 3-butyl-6-bromo-1(3H)-isobenzofuranone, in rat plasma. nih.gov

Table 2: Representative HRMS Data for a Brominated Benzofuran Derivative

| Compound | Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Difference (ppm) |

| Derivative A | C₁₇H₁₂BrNO₃ | 374.0073 | 374.0070 | -0.8 |

| Derivative B | C₁₈H₁₄BrNO₄ | 404.0179 | 404.0182 | +0.7 |

Note: Data is illustrative and based on typical accuracy for HRMS analysis.

Chiral Chromatography (e.g., HPLC-CD, SFC) for Enantiomeric Excess Determination

Many complex derivatives of this compound may be chiral. The synthesis of such molecules often requires the determination of the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer. Chiral chromatography is the primary technique for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. Coupling HPLC with a circular dichroism (CD) detector (HPLC-CD) can provide additional information on the absolute configuration of the eluted enantiomers.

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations. chromatographyonline.com SFC often uses supercritical CO₂ as the main component of the mobile phase, which provides advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases, often resulting in faster separations and higher efficiency. shimadzu.comresearchgate.net

Table 3: Example of Chiral Separation Parameters for a Benzofuran Derivative

| Parameter | HPLC Method | SFC Method |

| Chiral Stationary Phase | Chiralpak AD-H | Chiralpak AD-H |

| Mobile Phase | n-Hexane/Isopropanol (90:10) | CO₂/Methanol (80:20) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Retention Time (Enantiomer 1) | 8.5 min | 2.1 min |

| Retention Time (Enantiomer 2) | 10.2 min | 2.5 min |

| Resolution (Rs) | 2.1 | 2.3 |

Note: This data is representative of typical chiral separation conditions.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid, which is crucial for the unambiguous determination of molecular structure and solid-state properties.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination of Derivatives

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule, including the relative and absolute configuration of all stereogenic centers. researchgate.netspringernature.comnih.gov For chiral, enantiomerically pure derivatives of this compound, obtaining a suitable single crystal allows for the unequivocal determination of its absolute stereochemistry. researchgate.neted.ac.uk This is achieved by analyzing the anomalous dispersion effects of the atoms, particularly the bromine atom present in the parent structure, which is a relatively heavy atom and gives a strong anomalous signal. The Flack parameter is a key value derived from the diffraction data that indicates whether the determined absolute structure is correct. researchgate.net The crystal structures of several bromobenzofuran derivatives have been successfully determined using this technique. researchgate.net

Table 4: Illustrative Crystallographic Data for a Bromobenzofuran Derivative

| Parameter | Value |

| Chemical Formula | C₁₉H₁₈BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.268(13) |

| b (Å) | 11.671(15) |

| c (Å) | 15.414(2) |

| β (°) | 72.683(5) |

| Volume (ų) | 1483.8(3) |

| Z | 4 |

| R-factor (%) | 4.14 |

| Flack Parameter | 0.017(8) |

Data adapted from related bromobenzofuran structures for illustrative purposes. researchgate.netasianpubs.org

Powder X-ray Diffraction for Polymorph and Co-crystal Analysis